molecular formula C16H17ClN4O7 B019713 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 5987-73-5

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No. B019713
CAS RN: 5987-73-5
M. Wt: 412.8 g/mol
InChI Key: INOTYVPMBNDAFK-XNIJJKJLSA-N
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Description

This compound is an intermediate in the synthesis of important anticancer nucleosides and has been studied for its role in the development of therapeutic agents. The synthesis process often involves coupling bromotriazole with protected ribose sugar, yielding the product in moderate yield. The structure and conformation of such intermediates are critical for their application in drug synthesis and have been confirmed through single crystal X-ray diffraction.

Synthesis Analysis

The synthesis of this compound and related intermediates involves strategic coupling reactions, protected group strategies, and precise control over reaction conditions to achieve the desired product with specific stereochemistry. For instance, Yang Liu et al. (2014) described the synthesis of an anticancer nucleosides intermediate through direct coupling, which was confirmed by X-ray diffraction. This process illustrates the complex synthetic routes required to produce such intermediates with high specificity (Liu et al., 2014).

Scientific Research Applications

Furan Derivatives in Scientific Research

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are critical platform chemicals derived from biomass that have significant potential in the production of polymers, fuels, and functional materials. These derivatives can be synthesized from plant feedstocks, offering a renewable alternative to non-renewable hydrocarbon sources. The synthesis and applications of HMF and its derivatives, including furandicarboxylic acid, dimethylfuran, and others, have been extensively researched for their potential in creating sustainable materials and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl- and Thienyl-Substituted Compounds

Furan and thiophene rings are integral in the design of bioactive molecules, especially in the context of nucleobases, nucleosides, and their analogues. These compounds demonstrate significant medicinal chemistry applications, including antiviral, antitumor, and antimycobacterial activities. The structural modification of purine and pyrimidine nucleobases with furan and thiophene substituents has been explored to optimize biological activity and selectivity (Ostrowski, 2022).

Role in Organic Synthesis

5-Hydroxymethylfurfural (HMF) also serves as a building block in organic synthesis, enabling the creation of a variety of fine chemicals. Its diverse functional groups make HMF a valuable starting material for synthesizing compounds with renewable carbon sources. This application underscores the importance of HMF and its derivatives in developing novel synthetic routes and products (Fan, Verrier, Queneau, & Popowycz, 2019).

Environmental and Analytical Applications

Furan derivatives are also relevant in environmental and analytical chemistry, particularly in understanding the fate and behavior of pollutants. For example, studies on the sorption of herbicides to soil and minerals have provided insights into environmental contamination and remediation strategies. These studies help in understanding how similar compounds, including those with furan rings, interact with environmental matrices, influencing their persistence and bioavailability (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOTYVPMBNDAFK-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473915
Record name (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

CAS RN

5987-73-5
Record name (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
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(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
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(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
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(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
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(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 6
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(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

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